Cas no 1349716-98-8 (4-Bromo-2-chloro-5-methylbenzonitrile)

4-Bromo-2-chloro-5-methylbenzonitrile 化学的及び物理的性質
名前と識別子
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- 4-BROMO-2-CHLORO-5-METHYLBENZONITRILE
- 4-Bromo-2-chloro-5-methylbenzonitrile
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- インチ: 1S/C8H5BrClN/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3
- InChIKey: XXIPIJNMXXNYLM-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC(C)=C(Br)C=C1Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
4-Bromo-2-chloro-5-methylbenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD590770-1g |
4-Bromo-2-chloro-5-methylbenzonitrile |
1349716-98-8 | 97% | 1g |
¥4543.0 | 2024-04-18 |
4-Bromo-2-chloro-5-methylbenzonitrile 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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9. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
4-Bromo-2-chloro-5-methylbenzonitrileに関する追加情報
Chemical Profile of 4-Bromo-2-chloro-5-methylbenzonitrile (CAS No: 1349716-98-8)
4-Bromo-2-chloro-5-methylbenzonitrile, identified by its CAS number 1349716-98-8, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This benzonitrile derivative features a bromine atom at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 5-position, which collectively contribute to its unique reactivity and potential applications.
The structural configuration of 4-Bromo-2-chloro-5-methylbenzonitrile makes it an attractive intermediate in synthetic chemistry. The presence of both halogen atoms enhances its electrophilic nature, facilitating various nucleophilic substitution reactions. These reactions are crucial in the development of novel compounds, particularly in medicinal chemistry where structural modifications can significantly influence biological activity.
In recent years, 4-Bromo-2-chloro-5-methylbenzonitrile has been explored as a key building block in the synthesis of biologically active molecules. Its benzonitrile core is a common motif in many pharmacophores, and the halogen substituents provide opportunities for further functionalization. This has led to its use in the preparation of various heterocyclic compounds, which are known for their diverse biological properties.
One of the most compelling aspects of 4-Bromo-2-chloro-5-methylbenzonitrile is its role in the development of small-molecule inhibitors. Researchers have leveraged its structural features to design compounds that interact with specific targets in biological systems. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes and receptors, making them promising candidates for therapeutic intervention.
The pharmaceutical industry has been particularly interested in exploring the potential of 4-Bromo-2-chloro-5-methylbenzonitrile as a precursor for drug candidates. Its ability to undergo selective functionalization allows chemists to tailor the molecule's properties to meet specific pharmacological requirements. This flexibility has been exploited in the synthesis of compounds targeting various diseases, including cancer and inflammatory disorders.
Agricultural research has also benefited from the use of 4-Bromo-2-chloro-5-methylbenzonitrile. Its derivatives have been investigated for their potential as pesticides and herbicides. The structural motifs present in this compound contribute to its efficacy in disrupting metabolic pathways in pests, thereby offering a new arsenal against agricultural pests.
The synthesis of 4-Bromo-2-chloro-5-methylbenzonitrile typically involves multi-step organic reactions that highlight modern synthetic methodologies. Advanced techniques such as cross-coupling reactions and palladium-catalyzed transformations have been employed to construct the desired framework efficiently. These methods not only improve yield but also enhance the purity of the final product, which is critical for subsequent applications.
In conclusion, 4-Bromo-2-chloro-5-methylbenzonitrile (CAS No: 1349716-98-8) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate in drug discovery and crop protection strategies. As research continues to uncover new synthetic pathways and applications, this compound is poised to remain a cornerstone in organic chemistry and related fields.
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